molecular formula C7H6BrNO B3179961 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine CAS No. 1129976-17-5

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B3179961
CAS No.: 1129976-17-5
M. Wt: 200.03
InChI Key: PACWSSXODVBWOX-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused furo-pyridine ring system with a bromine atom at the 4-position, making it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multi-catalytic protocol involving gold, palladium, and phosphoric acid enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method provides good to excellent yields and high diastereo- and enantioselectivities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydrofuro[2,3-b]pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction , and various nucleophiles for substitution reactions. Cycloaddition reactions often require specific catalysts such as gold and palladium .

Major Products Formed

The major products formed from these reactions include a variety of substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile building block in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

4-bromo-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACWSSXODVBWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 2
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 4
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 5
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 6
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine

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